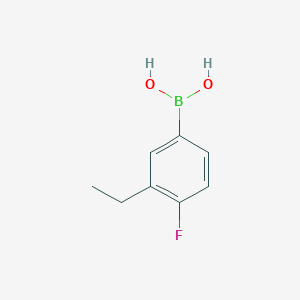

(3-ethyl-4-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-ethyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABGKWFFCFAAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282297 | |

| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960235-01-2 | |

| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960235-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-ethyl-4-fluorophenylboronic acid chemical structure and properties

CAS: 960235-01-2 | Formula: C₈H₁₀BFO₂

Executive Summary

3-Ethyl-4-fluorophenylboronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals. Distinguished by its specific substitution pattern—an ethyl group at the meta position and a fluorine atom at the para position relative to the boronic acid moiety—this compound offers a unique balance of steric bulk and electronic modulation.

The fluorine atom enhances metabolic stability and lipophilicity (Bioisosterism), while the ethyl group provides conformational restriction and hydrophobic interaction potential without imposing the severe steric hindrance associated with ortho-substitution. This guide details its physicochemical profile, validated synthetic pathways, and critical reactivity parameters for Suzuki-Miyaura cross-coupling applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Registry Number | 960235-01-2 |

| IUPAC Name | (3-Ethyl-4-fluorophenyl)boronic acid |

| Molecular Formula | C₈H₁₀BFO₂ |

| Molecular Weight | 167.97 g/mol |

| SMILES | CCC1=C(C=CC(=C1)B(O)O)F |

| InChI Key | Derived from structure |

| Appearance | White to off-white crystalline solid |

| Melting Point | 214–218 °C (Typical for class; varies by anhydride content) |

| Solubility | Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in water |

| pKa | ~8.0–8.5 (Predicted based on phenylboronic acid analogs) |

Structural Analysis

The molecule features a benzene core with three key functional points:[1]

-

C1 (Boronic Acid): The reactive center for transmetalation.

-

C3 (Ethyl Group): Provides weak electron-donating (+I) effects and lipophilic bulk. Being meta to the boron, it does not sterically inhibit the catalytic cycle.

-

C4 (Fluorine Atom): Provides electron-withdrawing (-I) effects, slightly deactivating the ring toward electrophilic attack but activating the C-B bond for transmetalation compared to non-fluorinated analogs.

Synthesis & Production Protocols

The most robust synthesis of 3-ethyl-4-fluorophenylboronic acid involves the cryogenic lithiation of the corresponding aryl bromide, followed by electrophilic trapping with a borate ester.

Reaction Pathway Diagram[6][10]

Caption: Cryogenic lithiation-borylation pathway. The kinetic control at -78°C prevents benzyne formation or halogen scrambling.

Detailed Experimental Protocol

Objective: Synthesis from 1-bromo-3-ethyl-4-fluorobenzene.

Reagents:

-

1-Bromo-3-ethyl-4-fluorobenzene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Anhydrous THF (Solvent)

-

2M HCl (Hydrolysis)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Charge the flask with 1-bromo-3-ethyl-4-fluorobenzene and anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C to prevent lithium-halogen exchange side reactions. Stir for 1 hour at -78°C.

-

Checkpoint: The solution may turn slightly yellow, indicating the formation of the aryllithium species.

-

-

Borylation: Add Triisopropyl borate dropwise. The reaction is exothermic; ensure slow addition.

-

Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours. Stir overnight.

-

Hydrolysis: Quench the reaction with 2M HCl (approx. 2 eq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain the pure white solid.

Reactivity & Applications: Suzuki-Miyaura Coupling

The primary utility of 3-ethyl-4-fluorophenylboronic acid is as a nucleophile in Palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom at the para position generally accelerates the transmetalation step compared to electron-rich arylboronic acids.

Catalytic Cycle Visualization

Caption: The Suzuki-Miyaura cycle. The boronic acid must be activated by a base (e.g., K₂CO₃) to form the boronate species before transmetalation.

Optimization for Drug Discovery

When using this building block in medicinal chemistry (e.g., diversifying a scaffold):

-

Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures. Strong bases may cause protodeboronation, although the para-fluoro group stabilizes the C-B bond relative to ortho-fluoro analogs.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered electrophiles, switch to Pd₂(dba)₃ with XPhos .

-

Stoichiometry: Use a slight excess (1.2–1.5 eq) of the boronic acid to account for potential homocoupling or deboronation.

Bioisosteric Significance

-

Metabolic Blocking: The C4-Fluorine blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug candidate.

-

Lipophilicity: The C3-Ethyl group increases logP more than a methyl group, enhancing membrane permeability, while the fluorine modulates the pKa of nearby functional groups.

Handling, Stability & Safety

Stability Profile

-

Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration. This is reversible; adding water or using aqueous reaction conditions regenerates the monomeric acid.

-

Protodeboronation: Moderately stable. Avoid prolonged heating in highly acidic media.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Store in a cool, dry place (refrigerator recommended for long-term storage to prevent dehydration).

References

-

Chemical Identity & CAS: Sigma-Aldrich. 3-Ethyl-4-fluorophenylboronic acid Product Page. Retrieved from (Search CAS: 960235-01-2).

- Synthesis Methodology:Organic Syntheses, Coll. Vol. 10, p. 112 (2004).

- Suzuki-Miyaura Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Medicinal Chemistry Applications: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Safety Data: PubChem. Compound Summary for Fluorophenylboronic Acid Derivatives. Retrieved from .

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-ethyl-4-fluorophenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of a Modern Suzuki Coupling Reagent

3-ethyl-4-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry. Its utility primarily lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. The specific substitution pattern—an ethyl group for steric and electronic influence and a fluorine atom for modulating pharmacokinetic properties—makes it a valuable building block in drug discovery programs.

However, as with any reactive chemical species, its utility is matched by a need for rigorous safety protocols. While specific toxicological data for 3-ethyl-4-fluorophenylboronic acid is not extensively published, a comprehensive safety profile can be constructed by analyzing its structure, the known hazards of the arylboronic acid class, and data from structurally analogous compounds. This guide provides an in-depth, experience-driven perspective on its safe handling, moving beyond a simple recitation of standard MSDS sections to explain the scientific rationale behind each safety recommendation.

Hazard Identification and GHS Classification Profile

Arylboronic acids are generally classified as irritants, and some may carry more significant health warnings. Based on data from analogous compounds like 4-fluorophenylboronic acid and other substituted phenylboronic acids, a presumptive Globally Harmonized System (GHS) classification for 3-ethyl-4-fluorophenylboronic acid is synthesized below.[1][2][3][4] This classification should be treated as a minimum baseline for safety precautions.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][5] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][4] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2][4] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2][6] |

Note: Some boronic acids, such as boric acid itself, are classified as reproductive toxicants (Repr. 1B - H360FD).[7][8][9] While this is not a standard classification for all arylboronic acids, this potential hazard underscores the need for stringent handling practices, particularly for researchers of child-bearing potential.

The Hierarchy of Controls: A Proactive Safety Workflow

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) serving as the final line of defense.

Caption: Logical workflow for responding to a chemical spill.

Handling, Storage, and Chemical Stability

Safe Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the creation of airborne dust. Use non-sparking tools for transfers. [10]* Inert Atmosphere: While stable under normal conditions, many boronic acids are sensitive to oxygen and moisture and can undergo dehydration to form boroxines (cyclic anhydrides). [11]For long-term storage and to ensure reagent integrity, storing under an inert atmosphere (Nitrogen or Argon) is best practice.

-

Grounding: When transferring large quantities of powder, electrostatic charges can build up. Ensure equipment is properly grounded to prevent static discharge, which could ignite flammable solvents. [12]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [13]* Compatibility: Store away from incompatible materials.

Stability and Reactivity Profile

Understanding a compound's reactivity is key to preventing hazardous situations.

Caption: Incompatibility diagram for 3-ethyl-4-fluorophenylboronic acid.

-

Conditions to Avoid: Excess heat and exposure to moisture. [13]* Incompatible Materials: Strong oxidizing agents and strong bases. [13]Reactions with strong oxidizers can be violent.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, hydrogen fluoride, and boron oxides.

Toxicological and Ecological Considerations

-

Toxicological Profile: The primary toxicological concerns are acute effects from irritation upon contact or inhalation, and harm if swallowed. [1][2]Recently, some arylboronic acids have been identified as weakly mutagenic in microbial assays, which classifies them as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). [11][14]This necessitates careful control of residual levels in final drug products.

-

Ecological Information: Data on the environmental impact of this specific compound is limited. As a standard precaution, do not allow the material to be released into the environment or enter drains. All waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

References

- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN

- Safety Data Sheet: Boric acid. (2024, January 30). Chemos GmbH&Co.KG.

- Boric acid - Substance Information. (2023, September 23). ECHA - European Union.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- 3-Fluorophenylboronic acid safety d

- SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid. (2010, June 22). Thermo Fisher Scientific.

- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020, September 22).

- Safety D

- SAFETY DATA SHEET: 2-Chloro-6-methoxypyridine. (2025, September 12). Thermo Fisher Scientific.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.

- SAFETY DATA SHEET: Ammonium pyrrolidinedithiocarbam

- SAFETY DATA SHEET: 2-Methoxypyrimidine-5-boronic acid. (2009, March 20). Fisher Scientific.

- SAFETY DATA SHEET: Phenyl-d5-boronic acid. (2024, September 7). Sigma-Aldrich.

- SAFETY DATA SHEET: Phenylboronic acid. (2025, October 15). Sigma-Aldrich.

- SAFETY DATA SHEET: 4-(Benzyloxy)-3-fluorophenylboronic acid. (2025, September 19). Thermo Fisher Scientific.

- SAFETY DATA SHEET: Boron trifluoride-diethyl ether complex. (2025, December 31). Merck Millipore.

- SAFETY DATA SHEET: 4-Fluorophenylboronic acid. Fisher Scientific.

- SAFETY DATA SHEET: 3,4-Difluorophenylboronic Acid. (2025, August 5). TCI Chemicals.

- 3-ethyl-4-fluorobenzonitrile - Safety Data Sheet. (2025, July 26). ChemicalBook.

- Safety Data Sheet: Phenylboronic acid. Carl ROTH.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-氟苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

An In-depth Technical Guide to the Solubility of Fluorinated Phenylboronic Acids in Organic Solvents

Introduction

Fluorinated phenylboronic acids are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the presence of fluorine substituents, make them indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] The introduction of fluorine atoms can significantly alter the steric and electronic nature of the phenylboronic acid, impacting its reactivity, acidity, and, critically, its solubility.[5][6]

Understanding the solubility of these reagents in organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility dictates the choice of reaction conditions, influences reaction kinetics and yield, and is a critical parameter in purification and formulation processes. This guide provides a comprehensive overview of the factors governing the solubility of fluorinated phenylboronic acids, offers practical methodologies for solubility determination, and discusses common challenges and mitigation strategies.

Core Principles: Factors Influencing Solubility

The solubility of fluorinated phenylboronic acids is a multifactorial property governed by the interplay between the solute's intrinsic characteristics and the nature of the solvent.

The Impact of Fluorine Substitution

The number and position of fluorine substituents on the phenyl ring are primary determinants of a molecule's physicochemical properties.

-

Electronic Effects and Acidity: Fluorine is a highly electronegative atom, and its presence increases the Lewis acidity of the boronic acid group.[5] This effect is dependent on the substitution pattern. For instance, the acidity is most significantly increased with electron-withdrawing groups in the meta position, while ortho substitution can lead to the formation of intramolecular hydrogen bonds that also enhance acidity.[5] This increased acidity can influence interactions with polar solvents.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can favor solubility in less polar organic solvents. However, the overall effect on solubility is a complex balance between lipophilicity and the molecule's crystal lattice energy.

-

Crystal Packing: The introduction of fluorine can lead to strong intermolecular interactions (e.g., C-F···H-C or dipole-dipole interactions) in the solid state, resulting in a more stable crystal lattice that is more difficult to solvate, thereby decreasing solubility.

Solvent Properties

The choice of solvent is critical. Generally, the principle of "like dissolves like" applies, but with nuances specific to boronic acids.

-

Polarity: Phenylboronic acids, being polar molecules, tend to be more soluble in polar organic solvents.[7][8] Ethers (e.g., diethyl ether, dioxane, THF) and ketones (e.g., acetone) are often excellent solvents for boronic acids.[9][10][11]

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can effectively solvate the hydroxyl groups of the boronic acid, promoting dissolution.

-

Lewis Basicity: Lewis basic solvents can coordinate to the empty p-orbital of the sp2-hybridized boron atom, which can influence solubility.

The Boroxine Equilibrium: A Key Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer known as a boroxine.[7][9][12][13][14] This equilibrium is highly dependent on the solvent, temperature, and the specific substituents on the phenyl ring.[9]

This equilibrium has significant practical implications:

-

Solubility Heterogeneity: The boronic acid and its corresponding boroxine have different solubilities. This can lead to challenges in obtaining reproducible solubility data, as the composition of the solid can vary.[9]

-

Reactivity in Anhydrous Conditions: In non-aqueous reactions, the boroxine may be the predominant species. While often still reactive in cross-coupling reactions (hydrolyzing in situ if water is present), its different solubility profile can affect reaction kinetics.[14]

Solubility Profile of Fluorinated Phenylboronic Acids in Common Organic Solvents

While extensive quantitative solubility data for a wide range of fluorinated phenylboronic acids is not always readily available in the literature, a general understanding can be derived from existing studies and the principles outlined above. The following table summarizes these qualitative and semi-quantitative trends.

| Fluorinated Phenylboronic Acid | Non-Polar Solvents (e.g., Hexanes, Toluene) | Ethers (e.g., THF, Dioxane, Diethyl Ether) | Ketones (e.g., Acetone) | Halogenated Solvents (e.g., Chloroform, DCM) | Polar Aprotic Solvents (e.g., DMF, DMSO) |

| 4-Fluorophenylboronic acid | Poorly Soluble[7] | Soluble[9][10] | Soluble[9][10] | Moderately Soluble[9][10] | Soluble |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Sparingly Soluble | Soluble[3] | Soluble | Soluble | Highly Soluble |

| Pentafluorophenylboronic acid | Sparingly Soluble | Moderately Soluble | Moderately Soluble | Moderately Soluble | Soluble |

Note: This table represents generalized trends. Actual solubility can be highly dependent on the specific isomer, purity of the material (presence of boroxine), temperature, and the presence of any additives.

Experimental Determination of Solubility: A Practical Workflow

For precise and application-specific solubility data, experimental determination is essential. The dynamic method is a reliable approach for determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[9][10][11][13][15]

Protocol: Dynamic Solubility Measurement

Materials and Apparatus:

-

Fluorinated phenylboronic acid of interest

-

High-purity organic solvent

-

Analytical balance (±0.1 mg)

-

Sealed glass vials with magnetic stir bars

-

Temperature-controlled heating block with stirring capabilities

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation: Accurately weigh a known mass of the fluorinated phenylboronic acid into a glass vial.

-

Solvent Addition: Add a known mass of the desired organic solvent to the vial and seal it to prevent solvent evaporation.

-

Controlled Heating and Stirring: Place the vial in the heating block and begin stirring. Increase the temperature slowly and at a constant rate.

-

Observation: Carefully observe the solution. The temperature at which the last solid particle disappears is the saturation temperature for that specific concentration. This "clear point" can be determined visually or with the aid of a light scattering probe for higher precision.

-

Data Collection: Record the saturation temperature.

-

Repeat for Multiple Concentrations: Repeat steps 1-5 with different known concentrations of the boronic acid to construct a solubility curve (solubility vs. temperature).

Challenges and Mitigation Strategies

Working with fluorinated phenylboronic acids can present several challenges related to their solubility and stability.

-

Poor Solubility: If a chosen solvent provides inadequate solubility, consider gentle heating to increase solubility. Alternatively, a co-solvent system may be employed. For reactions, if the boronic acid has low solubility, using a phase-transfer catalyst can sometimes be beneficial.

-

Instability and Boroxine Formation: To minimize boroxine formation, store fluorinated phenylboronic acids in a cool, dry environment. When weighing and handling, minimize exposure to atmospheric moisture. For analytical purposes, derivatization to the more stable boronate esters can be considered, though this alters the molecule being analyzed.[16] It is also important to note that boronate esters themselves can be susceptible to hydrolysis.[17]

-

Analytical Complexity: The presence of both the boronic acid and its boroxine in solution can complicate analytical techniques like NMR and chromatography.[12][16] High-performance liquid chromatography (HPLC) methods with mass spectrometric detection (LC-MS) are powerful tools for analyzing these mixtures.[12][18]

Conclusion

The solubility of fluorinated phenylboronic acids in organic solvents is a critical parameter that influences their application in synthesis and materials science. A thorough understanding of the factors governing solubility, including the nature of the fluorine substituents, solvent properties, and the dynamic equilibrium with the corresponding boroxine, is essential for optimizing experimental outcomes. While general solubility trends can provide initial guidance, empirical determination using methods such as the dynamic technique is recommended for obtaining precise data for specific applications. By carefully considering these principles and employing appropriate handling and analytical techniques, researchers can effectively harness the synthetic potential of this important class of compounds.

References

- Grokipedia. Phenylboronic acid.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 933-946.

- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.

- Sotorríos, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 5011-5014.

- Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Solution Chemistry, 46(12), 2266-2279.

- Zhang, Y., et al. (2021). Electric-field-induced covalent condensation of boronic acids in water microdroplets. Chemical Science, 12(3), 1135-1140.

- The Royal Society of Chemistry. (2013). 16 - Analytical Methods.

- MDPI. (2017).

- Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4047-4053.

- Request PDF. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.

- Adamczyk-Woźniak, A., & Sporzyński, A. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Journal of Fluorine Chemistry.

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- UNT Digital Library.

- ResearchGate. (2017). (PDF)

- ChemBK. (2024). 4-Carboxy-3-fluorobenzeneboronic acid.

- Organic & Biomolecular Chemistry (RSC Publishing). Macrocycle synthesis by trimerization of boronic acids around a hexaol template, and recognition of polyols by resulting macrocyclic oligoboronic acids.

- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Analytical Methods (RSC Publishing).

- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- PubMed. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).

- RSC Publishing. Fluoride protects boronic acids in the copper(i)

- Chem-Impex. 3,5-Bis(trifluoromethyl)phenylboronic acid.

- PubMed. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study.

- Wikipedia. Phenylboronic acid.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PureSynth. 4-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride).

- ACS Publications. (2009). Fluorination of Boronic Acids Mediated by Silver(I)

- Infoscience. Self-Assembly of Boron-Based Supramolecular Structures.

- Reddit. (2018).

- ResearchGate. (2025). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly | Request PDF.

- MedChemExpress. 4-Fluorobenzeneboronic acid.

- LookChem. (2025). Cas no 73852-19-4 (3,5-Bis(trifluoromethyl)phenylboronic acid).

- Junsei Chemical Co.Ltd. 3,5-Bis(trifluoromethyl)phenylboronic acid.

- SynQuest Labs. 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Thermo Fisher Scientific. 3,5-Bis(trifluoromethyl)phenyl)boronic acid, 97%.

- PubChem. 4-Fluorophenylboronic acid.

- Sigma-Aldrich. 4-Fluorophenylboronic acid = 95 1765-93-1.

Sources

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem960.com [chem960.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

suppliers of 960235-01-2 for research

Topic: Strategic Sourcing and Technical Utilization of (3-Ethyl-4-fluorophenyl)boronic acid (CAS 960235-01-2) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Part 1: Executive Technical Profile

Compound Identity: (3-Ethyl-4-fluorophenyl)boronic acid CAS Registry Number: 960235-01-2 Molecular Formula: C₈H₁₀BFO₂ Molecular Weight: 167.97 g/mol [1]

Research Significance

In the landscape of modern medicinal chemistry, (3-Ethyl-4-fluorophenyl)boronic acid serves as a critical "scaffold modifier." Unlike generic phenylboronic acids, this specific substitution pattern—combining a lipophilic ethyl group at the meta position with a metabolically robust fluorine at the para position—offers a unique tool for Lead Optimization.

-

Steric & Electronic Modulation: The C3-ethyl group introduces defined steric bulk that can lock conformation or fill hydrophobic pockets in a target protein (e.g., kinase or GPCR binding sites).

-

Metabolic Blockade: The C4-fluorine atom blocks the para-position from oxidative metabolism (P450 hydroxylation) while modulating the pKa of the phenyl ring, influencing the overall solubility and permeability of the final drug candidate.

Part 2: Procurement Strategy & Supplier Landscape

As a Senior Application Scientist, I advise against treating this CAS number as a commodity. The quality of arylboronic acids varies significantly due to their inherent tendency to dehydrate into boroxines (cyclic anhydrides).

Approved Supplier Matrix

The following suppliers have been identified as reliable sources for research-grade material (purity >95% HPLC).

| Supplier | Catalog / Product ID | Grade/Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | Search CAS 960235-01-2 | Research Grade | High reliability; comprehensive COA including titration data often available. |

| BLD Pharm | BD00740023 | >97% (HPLC) | Excellent stock availability for scale-up (gram to kg). |

| Combi-Blocks | Check CAS Index | >95% | Cost-effective for library synthesis; good for initial screening. |

| Boroncore | 960235-01-2 | Synthesis Grade | Specialized in organoboron chemistry; likely fresh synthesis. |

| Anax Laboratories | Ax-10187 | Research Grade | Good option for regional sourcing in Asia/Pacific. |

Incoming Quality Control (QC) Protocol

Upon receipt, do not rely solely on the vendor's Certificate of Analysis (COA). Boronic acids are dynamic.

-

Visual Inspection: Material should be a white to off-white powder. Yellowing indicates potential oxidation (phenol formation).

-

Solubility Check: Dissolve 10 mg in 0.5 mL DMSO-d6. Turbidity suggests boroxine polymerization or inorganic salt contamination.

-

Quantitative NMR (qNMR): This is the gold standard.

-

Protocol: Use an internal standard (e.g., maleic acid).

-

Target: Verify the ratio of Boronic Acid monomer vs. Boroxine trimer. While Suzuki couplings tolerate boroxines, accurate stoichiometry requires knowing the "effective" molecular weight.

-

Part 3: Handling & Stability (The "Boroxine Equilibrium")

A common pitfall in using CAS 960235-01-2 is assuming it exists purely as the monomeric acid. Under dry storage or vacuum, it dehydrates to form a trimeric anhydride (boroxine).

The Equilibrium:

-

Storage Rule: Store at 2–8°C. Do not store under high vacuum for extended periods unless you intend to convert it to the boroxine.

-

Reversal: If the material has hardened or dehydrated, it can often be "reactivated" by suspending in water/acetone and recrystallizing, or simply by adding the appropriate amount of water to the reaction mixture if using aqueous base conditions.

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

The primary utility of 960235-01-2 is in Palladium-catalyzed cross-coupling. The ethyl group creates steric hindrance near the boron center, which can slow down transmetallation compared to unsubstituted phenylboronic acids.

Optimized Protocol for Sterically Hindered Coupling

Standard conditions may result in low yields due to the C3-ethyl interference. Use this high-activity catalyst system.

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 4-bromo-pyridine derivative)

-

Boronic Acid (960235-01-2): 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(Amphos)Cl₂ for higher turnover.

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (for base-sensitive substrates).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.

Workflow:

-

Charge: Add aryl halide, boronic acid, and base to a microwave vial.

-

Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Catalyst: Add Pd catalyst quickly under positive inert gas pressure.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Workup: Dilute with EtOAc, wash with brine. The 3-ethyl-4-fluorophenyl product will be lipophilic; ensure thorough extraction.

Part 5: Visualization of Signaling & Workflow

Figure 1: The Suzuki-Miyaura Catalytic Cycle (Steric Considerations)

This diagram illustrates where the 3-Ethyl group of CAS 960235-01-2 impacts the catalytic cycle, specifically at the Transmetallation step.

Caption: The catalytic cycle highlights the Transmetallation step (Red), where the steric bulk of the 3-ethyl group requires activated bases or specialized ligands to proceed efficiently.

Figure 2: Quality Control Decision Tree

A logical flow for validating incoming shipments of CAS 960235-01-2.

Caption: QC workflow ensures researchers distinguish between harmless dehydration (boroxine) and actual chemical degradation before use.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on Boronic Acid/Boroxine equilibrium). [Link]

Sources

3-Ethyl-4-fluorophenylboronic Acid: Market Intelligence & Technical Application Guide

Topic: 3-Ethyl-4-fluorophenylboronic acid price and availability Content Type: In-depth technical guide.

Executive Summary

3-Ethyl-4-fluorophenylboronic acid (CAS: 960235-01-2 ) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry.[1] Its structural uniqueness lies in the ortho-fluorine/ethyl substitution pattern, which imparts specific metabolic stability (via C-F bond strength) and lipophilic steric bulk (via the ethyl group) to drug candidates.

This guide provides a comprehensive analysis of its commercial availability, pricing tiers, and a validated "Make vs. Buy" technical framework for laboratory synthesis.

Part 1: Market Analysis (Price & Availability)

Unlike commodity reagents (e.g., phenylboronic acid), 3-ethyl-4-fluorophenylboronic acid is a Tier 3 Specialty Chemical .[1] It is not universally stocked for immediate overnight delivery and often requires a lead time of 1-2 weeks or a "Request for Quote" (RFQ) process.[1]

Supplier & Pricing Landscape

Data reflects market conditions as of Q1 2026.[1] Prices are estimates based on similar fluorinated arylboronic acids.[1]

| Supplier | Catalog # | Pack Size | Est. Price (USD) | Availability Status |

| AK Scientific | 4868DP | 1 g / 5 g | $85 - $150 / g | In Stock (US) |

| Fujifilm Wako | Custom | 1 g | Inquire | Lead Time: 2-3 Weeks |

| BenchChem | B1428291* | 1 g | Inquire | Lead Time: 2-4 Weeks |

| Combi-Blocks | Custom | 5 g | $300 - $500 | Make-to-Order |

*Note: BenchChem often lists the phenol precursor (CAS 1243455-57-3); verify specific boronic acid stock.[1]

Procurement Strategy: The "Make vs. Buy" Decision

For small-scale discovery (mg scale), purchasing from AK Scientific is the most time-efficient route.[1] For gram-scale scale-up (>10g), the high unit cost ($100+/g) makes in-house synthesis economically favorable, provided the precursor 1-bromo-3-ethyl-4-fluorobenzene or 3-ethyl-4-fluorophenol is available.[1]

Part 2: Technical Synthesis & Protocols

If commercial stock is depleted or cost-prohibitive, the following protocols provide a self-validating system for synthesizing the reagent in-house.

Route A: Lithium-Halogen Exchange (Primary Method)

Best for: High purity requirements, avoiding transition metal contamination. Precursor:[1] 1-Bromo-3-ethyl-4-fluorobenzene (CAS: N/A - Custom).[1]

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Solvent: Add anhydrous THF (10 mL per 1 mmol substrate).

-

Cooling: Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

-

Critical Control Point: Maintain temp < -70°C to prevent benzyne formation (elimination of LiF).[1]

-

-

Borylation: Stir for 30 mins, then add Triisopropyl borate (1.2 equiv) rapidly.

-

Hydrolysis: Warm to RT, quench with 1M HCl. Extract with EtOAc.[1]

Route B: Palladium-Catalyzed Borylation (Alternative)

Best for: When the bromide is unavailable but the Phenol (CAS 1243455-57-3) is in stock.[1]

Workflow:

-

Activation: Convert 3-ethyl-4-fluorophenol to the Aryl Triflate using Triflic Anhydride (

) and Pyridine in DCM ( -

Miyaura Borylation: React the Triflate with Bis(pinacolato)diboron (

), -

Hydrolysis (Optional): Oxidative cleavage of the pinacol ester using

/

Part 3: Visualization of Synthesis Pathways

The following diagram outlines the logical flow for synthesizing the target boronic acid starting from commercially viable precursors.

Figure 1: Retrosynthetic analysis showing the two primary routes to access CAS 960235-01-2. Route A (bottom) is preferred for atom economy; Route B (top) is preferred if the bromide precursor is unavailable.

Part 4: Application in Suzuki-Miyaura Coupling

Reaction Optimization Matrix

When deploying this reagent in cross-coupling, the ortho-ethyl group introduces steric hindrance that can slow transmetalation.[1] Use this optimization table:

| Parameter | Standard Condition | Optimized for Steric Bulk (This Reagent) |

| Catalyst | ||

| Base | ||

| Solvent | DME/Water | Toluene/Water (10:1) or 1,4-Dioxane |

| Temp | 80°C | 100°C - 110°C |

Mechanistic Logic

-

Transmetalation Barrier: The ethyl group at the 3-position creates steric clash during the approach of the boronate to the Pd(II) center.[1]

-

Solution: Electron-rich, bulky biarylphosphine ligands (like SPhos or XPhos ) facilitate oxidative addition and stabilize the crowded transition state during transmetalation.[1]

Figure 2: Catalytic cycle highlighting Transmetalation as the critical step requiring bulky ligands due to the 3-ethyl steric hindrance.[1]

References

-

AK Scientific . Product Catalog: 3-Ethyl-4-fluorophenylboronic acid (Catalog 4868DP).[1] Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational Suzuki Protocol).[1]

-

BenchChem . 3-Ethyl-4-fluorophenol (CAS 1243455-57-3) Product Page. Retrieved from

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research. (Context on stabilizing unstable boronic acids).

-

Fujifilm Wako Chemicals . Laboratory Chemicals Search. Retrieved from

Sources

difference between 3-ethyl-4-fluorophenylboronic acid and pinacol ester

Executive Summary

This guide provides a technical comparison between 3-ethyl-4-fluorophenylboronic acid (CAS 960235-01-2) and its pinacol ester derivative . While both reagents serve as sources of the 3-ethyl-4-fluorophenyl moiety in Suzuki-Miyaura cross-coupling, they exhibit distinct physicochemical profiles that dictate their application utility.

-

The Free Acid is the reagent of choice for process chemistry and large-scale manufacturing due to superior atom economy and higher intrinsic reactivity in transmetallation.

-

The Pinacol Ester is the preferred reagent for medicinal chemistry and early-stage discovery due to its stability on silica gel, solubility in non-polar solvents, and resistance to protodeboronation.

Part 1: Structural & Physical Characterization

The core difference lies in the boron coordination environment. The free acid possesses empty p-orbitals capable of hydrogen bonding and reversible dehydration, whereas the pinacol ester is sterically bulkier and chemically "masked."

| Feature | 3-Ethyl-4-fluorophenylboronic Acid | Pinacol Ester Derivative |

| CAS Number | 960235-01-2 | Derivative specific (often made in situ) |

| Molecular Weight | ~167.97 g/mol | ~250.12 g/mol |

| Physical State | Solid (Off-white powder) | Solid or Viscous Oil (Low MP) |

| Atom Economy | High (Maximal mass transfer) | Low (Pinacol is waste mass) |

| Silica Stability | Poor (Streaks, adheres strongly) | Excellent (Elutes cleanly) |

| Storage | Hygroscopic; forms boroxines (trimers) | Stable; indefinitely shelf-stable |

The Boroxine Equilibrium

A critical handling nuance for the free acid is its tendency to dehydrate into a cyclic trimer (boroxine).[1] This is reversible but complicates stoichiometry calculations.

Figure 1: The free acid exists in equilibrium with its anhydride (boroxine), while the pinacol ester locks the monomer in a stable state.[2]

Part 2: Synthetic Utility & Reactivity Profiles

The Suzuki-Miyaura Mechanism

The rate-determining step in Suzuki coupling is often transmetallation .

-

Acid Reactivity: The free boronic acid reacts readily with base (e.g.,

) to form the activated boronate species -

Ester Reactivity: The pinacol ester is Lewis-neutral. It must usually hydrolyze in situ to the free acid or form a specific alkoxy-boronate adduct to participate in the cycle. This adds a kinetic lag phase.

The Fluorine Effect

The 4-fluoro substituent is electron-withdrawing.[2]

-

Impact on Acid: Increases the Lewis acidity of the boron center, accelerating transmetallation but also increasing the rate of protodeboronation (C-B bond cleavage) under basic conditions.

-

Impact on Ester: The pinacol group mitigates this Lewis acidity, protecting the C-B bond from premature cleavage until the coupling conditions are reached.

Atom Economy Calculation

For a 1 kg synthesis campaign:

-

Using Acid (MW ~168): 1 kg of reagent delivers ~5.95 moles of substrate.

-

Using Ester (MW ~250): 1 kg of reagent delivers ~4.00 moles of substrate.

-

Implication: The ester introduces ~33% dead mass (the pinacol diol) that must be removed as waste.

Part 3: Practical Handling & Purification

Chromatography (The "Scientist's Choice")

-

Pinacol Ester: Highly lipophilic. It behaves like a standard organic molecule on silica gel, allowing for easy purification using Hexanes/Ethyl Acetate gradients.

-

Free Acid: Highly polar and interacts with silanols on silica gel. This causes severe "streaking" (tailing) on TLC and columns.

-

Mitigation: If you must purify the acid, add 1% Acetic Acid or use "Reverse Phase" (C18) silica.

-

Protocol A: Synthesis of Pinacol Ester from Acid

Use this if you need to purify the intermediate before the final coupling.

-

Reagents: 3-Ethyl-4-fluorophenylboronic acid (1.0 equiv), Pinacol (1.1 equiv),

(anhydrous, 2.0 equiv). -

Solvent: Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve acid and pinacol in DCM at room temperature.

-

Add

(acts as water scavenger to drive equilibrium). -

Stir for 2-4 hours (Monitor by TLC; ester moves much higher than acid).

-

Filter off solids and concentrate in vacuo.

-

Result: Usually a quantitative yield of clean ester/oil.

-

Protocol B: Optimized Suzuki Coupling (Using Free Acid)

Use this for maximum reactivity and yield.

-

Reagents: Aryl Bromide (1.0 equiv), 3-Ethyl-4-fluorophenylboronic acid (1.2 equiv),

(2.0 equiv), -

Solvent: Dioxane/Water (4:1 ratio). Water is critical for the acid pathway.

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine all solids in the reaction vessel.

-

Add solvents and heat to 80-90°C.

-

Note: The 4-fluoro group activates the ring; monitor for deboronation by-products (fluoro-ethyl-benzene).

-

Part 4: Decision Matrix

Use the following logic flow to determine the correct reagent for your specific stage of development.

Figure 2: Selection logic based on scale and purification needs.

References

-

Fujifilm Wako Chemicals. 3-Ethyl-4-fluorophenylboronic acid (CAS 960235-01-2) Product Page.Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

-

Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Link

-

Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide.Link

Sources

Methodological & Application

palladium catalyst selection for 3-ethyl-4-fluorophenylboronic acid coupling

Application Note & Protocol Guide

Topic: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-Ethyl-4-fluorophenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound for the synthesis of biaryl and heteroaryl structures. This guide focuses on a specific, yet increasingly common challenge: the coupling of 3-ethyl-4-fluorophenylboronic acid.

This substrate is representative of a class of electronically-modified coupling partners that present unique difficulties. The presence of an electron-withdrawing fluorine atom on the phenyl ring decreases the nucleophilicity of the boronic acid, which can slow the critical transmetalation step in the catalytic cycle.[3] Furthermore, such electron-deficient boronic acids are highly susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond and irreversibly removes the substrate from the productive cycle.[4][5] The adjacent ethyl group, while not excessively bulky, adds a steric component that must also be considered in catalyst selection.

Successfully coupling this substrate requires a rationally designed catalytic system that promotes a rapid rate of cross-coupling to outcompete the degradation pathways. This application note provides a detailed guide to selecting and optimizing the palladium catalyst, ligand, base, and solvent system for the robust and high-yielding coupling of 3-ethyl-4-fluorophenylboronic acid.

The Catalytic Cycle: A Race Against Decomposition

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] Understanding this cycle is critical to diagnosing and solving issues encountered with challenging substrates.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The key is to accelerate the productive cycle to minimize the protodeboronation side reaction.

For substrates like 3-ethyl-4-fluorophenylboronic acid, the rate-limiting step is often transmetalation. If this step is slow, the boronic acid spends more time in the basic reaction medium, increasing the likelihood of protodeboronation.[5][7] Therefore, the entire catalytic system must be engineered for speed.

Part 1: Rational Catalyst System Selection

A successful coupling protocol is built on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source: The Case for Precatalysts

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in-situ activation step to form the active Pd(0) species. This process can be inefficient and lead to the formation of palladium black, reducing the concentration of the active catalyst.[8]

For challenging substrates, palladium precatalysts are highly recommended.[5][9] These are stable Pd(II) complexes that incorporate the desired ligand and are designed to generate the active Pd(0) catalyst rapidly and quantitatively under the reaction conditions.[8][10] This ensures a high concentration of the active catalyst from the outset, which is crucial for promoting fast coupling.[11]

Recommended Precatalysts:

-

Buchwald-type Precatalysts (e.g., G3, G4): These are widely regarded as the state-of-the-art for challenging couplings. They offer excellent air and moisture stability and generate the active L-Pd(0) species very efficiently.[8][9]

-

PEPPSI-type Precatalysts: N-Heterocyclic Carbene (NHC) based precatalysts are also highly active and can be effective alternatives.[1]

Ligand Selection: The Key to Success

The ligand is arguably the most critical component for coupling electron-deficient boronic acids. The ideal ligand must accelerate both the oxidative addition and the reductive elimination steps. For 3-ethyl-4-fluorophenylboronic acid, the following ligand classes are recommended:

-

Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands): This class of ligands has revolutionized Suzuki-Miyaura couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[12][13]

-

XPhos: An excellent starting point, known for its broad applicability and high activity.[5][12]

-

SPhos: Often provides superior results for sterically hindered or electron-deficient substrates.[5]

-

RuPhos: Another highly effective ligand, particularly useful for couplings involving heteroaryl halides.[12]

-

-

N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, often exhibiting high turnover numbers. IPr and IMes are common examples.[14]

The choice of ligand directly influences the reaction rate and can mean the difference between a high-yielding reaction and complete failure.

Figure 2: Logic for selecting ligands based on substrate electronic and steric properties.

Base and Solvent Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[14][15] However, strong bases can accelerate the undesired protodeboronation.[4]

-

Bases: A moderately weak base is often the best choice. Finely powdered potassium phosphate (K₃PO₄) is a highly effective and versatile base for these systems.[16] Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[12]

-

Solvents: A polar aprotic solvent, often in combination with water, is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.[4]

-

1,4-Dioxane/Water

-

Tetrahydrofuran (THF)/Water

-

Toluene/Water

-

A biphasic solvent system can be beneficial, as it may limit the concentration of the boronic acid in the aqueous basic phase, thereby suppressing protodeboronation.[4]

Part 2: Experimental Protocols

Protocol: Catalyst System Screening

When faced with a new coupling, a systematic screen of catalysts and conditions is the most efficient path to an optimized reaction. The following protocol outlines a parallel screening approach.

Objective: To identify the optimal palladium precatalyst, ligand, and base for the coupling of 3-ethyl-4-fluorophenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

-

3-Ethyl-4-fluorophenylboronic acid

-

4-Bromoanisole (or other aryl halide)

-

Palladium Precatalysts: XPhos Pd G3, SPhos Pd G2

-

Bases: K₃PO₄, Cs₂CO₃ (finely powdered)

-

Solvents: 1,4-Dioxane, THF (anhydrous), Degassed Water

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vials with stir bars

Procedure (per reaction vial):

-

In a glovebox, add the aryl bromide (0.1 mmol, 1.0 equiv) to a reaction vial.

-

Add 3-ethyl-4-fluorophenylboronic acid (0.15 mmol, 1.5 equiv).

-

Add the selected base (0.3 mmol, 3.0 equiv).

-

Add the selected palladium precatalyst (0.002 mmol, 2 mol%).

-

Add the solvent (e.g., 1,4-Dioxane, 1.0 mL) and degassed water (0.2 mL).

-

Seal the vials tightly and remove them from the glovebox.

-

Place the vials in a pre-heated reaction block at 80 °C and stir for 4-12 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Analyze the crude product by LC-MS or GC-MS to determine the conversion to the desired biaryl product.

Data Presentation: Screening Results

| Entry | Precatalyst (2 mol%) | Base (3 equiv) | Solvent | Time (h) | Conversion (%)¹ |

| 1 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 4 | 95 |

| 2 | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 4 | >99 |

| 3 | XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 4 | 88 |

| 4 | SPhos Pd G2 | K₃PO₄ | THF/H₂O | 4 | 92 |

| 5 | No Catalyst | K₃PO₄ | Dioxane/H₂O | 12 | 0 |

| 6 | SPhos Pd G2 | No Base | Dioxane/H₂O | 12 | <5 |

¹Conversion determined by LC-MS analysis of the crude reaction mixture. This is hypothetical data for illustrative purposes.

Analysis of Results: The screening data allows for the rapid identification of the most promising conditions. In this hypothetical example, the combination of SPhos Pd G2 and K₃PO₄ in dioxane/water gives the highest conversion.

Optimized Protocol for Preparative Scale

Objective: To synthesize 3-ethyl-4-fluoro-4'-methoxybiphenyl on a preparative scale using the optimized conditions from the screening.

Reaction: 3-Ethyl-4-fluorophenylboronic acid + 4-Bromoanisole → 3-Ethyl-4-fluoro-4'-methoxybiphenyl

Materials:

-

4-Bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv)

-

3-Ethyl-4-fluorophenylboronic acid (2.55 g, 15.0 mmol, 1.5 equiv)

-

SPhos Pd G2 precatalyst (86 mg, 0.1 mmol, 1 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (6.37 g, 30.0 mmol, 3.0 equiv)

-

1,4-Dioxane (50 mL)

-

Degassed, deionized water (10 mL)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 3-ethyl-4-fluorophenylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Under a positive pressure of inert gas, add the 1,4-dioxane (50 mL) and degassed water (10 mL) via cannula or syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[17] A sample can be taken after 2-4 hours. The reaction is typically complete within 6 hours.

-

Workup: Once the reaction is complete (disappearance of the limiting aryl bromide), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Self-Validation & Expected Outcome:

-

Expected Yield: 85-95%

-

Appearance: White to off-white solid.

-

Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[18] The ¹⁹F NMR will show a characteristic signal for the fluorine atom on the biphenyl product, shifted from that of the starting boronic acid.

Part 3: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.[12]2. Insufficiently degassed solvents (oxygen deactivates catalyst).3. Base is not sufficiently strong or is of poor quality. | 1. Use a fresh, high-quality precatalyst. Increase catalyst loading to 2-3 mol%.2. Ensure all solvents are rigorously degassed by sparging with argon or using freeze-pump-thaw cycles.3. Use a fresh bottle of finely powdered K₃PO₄ or Cs₂CO₃. |

| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Base is too strong. | 1. Lower the reaction temperature (e.g., from 80 °C to 60 °C).2. Monitor the reaction closely and work up as soon as the starting material is consumed.3. Switch to a milder base (e.g., from K₃PO₄ to KF). |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) source is not efficiently reduced to Pd(0).[1] | 1. Improve inert atmosphere technique; ensure rigorous degassing.2. Use a precatalyst designed for rapid generation of Pd(0). Add the boronic acid slowly to the reaction mixture. |

| Stalled Reaction | 1. Ligand decomposition.2. Catalyst deactivation. | 1. Consider a more robust ligand (e.g., an NHC-based system).2. Add a second portion of catalyst (e.g., 0.5 mol%) to the stalled reaction. |

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC). Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]

-

Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]

-

New Palladium Precatalysts For Cross-Coupling Reactions. ABCR. Available at: [Link]

-

Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

-

SUZUKI REACTION MONITORING. Advion. Available at: [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Available at: [Link]

-

Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. ResearchGate. Available at: [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC). Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available at: [Link]

-

Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

-

What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Available at: [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. shoko-sc.co.jp [shoko-sc.co.jp]

- 18. azom.com [azom.com]

Application Note: Protecting Group Strategies for 3-Ethyl-4-Fluorophenylboronic Acid

Introduction: The Stability Challenge

3-Ethyl-4-fluorophenylboronic acid presents a specific set of stability challenges in medicinal chemistry and process development. While the 3-ethyl group adds lipophilicity and slight steric bulk, the 4-fluoro substituent exerts a strong electron-withdrawing effect (inductive). This increases the Lewis acidity of the boron center, making it:

-

Susceptible to Protodeboronation: Under basic conditions (common in Suzuki-Miyaura couplings), the electron-deficient ring stabilizes the tetrahedral boronate "ate" complex, which is the rate-determining precursor to C-B bond cleavage (protodeboronation).

-

Prone to "Greasing": The combination of the lipophilic ethyl group and the polar boronic acid moiety often leads to "streaking" on silica gel, complicating purification.

-

Equilibrium Issues: Like many arylboronic acids, it exists in a dynamic equilibrium with its boroxine trimer, making accurate stoichiometry difficult during weighing.

This guide details three protection strategies—Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates —tailored to overcome these specific electronic and physical limitations.

Strategic Decision Matrix

The choice of protecting group depends on the downstream application. Use the following logic flow to determine the optimal strategy.

Figure 1: Decision tree for selecting the appropriate boron protecting group based on synthetic requirements.

Protocol 1: Pinacol Ester (Bpin) Formation

Best For: Immediate use in standard cross-couplings; increasing solubility in non-polar solvents.

Mechanism & Rationale

Pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic ester. The steric bulk of the tetramethyl group provides kinetic stability against hydrolysis, though the boron remains

-

Critical Step: Water removal is essential to drive the equilibrium toward the ester.

Experimental Protocol

Reagents:

-

3-Ethyl-4-fluorophenylboronic acid (1.0 equiv)

-

Pinacol (1.1 equiv)

-

Anhydrous MgSO₄ (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or THF (0.5 M)

Steps:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, combine the boronic acid and pinacol in DCM.

-

Desiccation: Add anhydrous MgSO₄. The salt acts as a water scavenger, driving the equilibrium forward without requiring heat (which avoids thermal protodeboronation).

-

Reaction: Stir at Room Temperature (20–25 °C) for 12–16 hours. Monitor by TLC (stain with KMnO₄; the ester spot will be higher Rf than the acid).

-

Workup: Filter the mixture through a fritted glass funnel or a pad of Celite to remove hydrated MgSO₄.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification (Expert Tip): If purification is needed, flash chromatography on silica can hydrolyze Bpin esters. Pre-treat the silica gel with 5% triethylamine in hexanes to neutralize acidity, or use rapid elution with Hexanes/EtOAc (9:1).

Yield Expectation: >90% as a colorless oil or low-melting solid.

Protocol 2: MIDA Boronate Formation

Best For: Iterative synthesis, purification on silica gel, and protection against harsh reagents (e.g., Jones oxidation).

Mechanism & Rationale

N-Methyliminodiacetic acid (MIDA) is a tridentate ligand.[1][2] The nitrogen atom donates its lone pair to the boron empty p-orbital, forming a dative B-N bond.

-

Effect: Rehybridizes Boron from

to -

Result: The boron is no longer Lewis acidic.[3] It becomes chemically inert to transmetalation and silica gel interactions until "released" by mild aqueous base.

Experimental Protocol (Dean-Stark Method)

Reagents:

-

3-Ethyl-4-fluorophenylboronic acid (1.0 equiv)

-

MIDA (N-methyliminodiacetic acid) (1.2 equiv)

-

Solvent: Toluene/DMSO (10:1 ratio)

Steps:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Solvation: Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture (0.25 M concentration). Note: DMSO is required to solubilize the polar MIDA ligand.

-

Reflux: Heat the mixture to reflux (approx. 115 °C). Water generated by the condensation will azeotrope into the Dean-Stark trap.

-

Duration: Reflux for 12–16 hours.

-

Workup: Cool to room temperature. The mixture may concentrate slightly.

-

Extraction: Dilute with Ethyl Acetate and wash extensively with water (3x) and brine (2x) to remove DMSO and unreacted MIDA.

-

Purification: Dry over Na₂SO₄ and concentrate. The residue is typically a crystalline solid.

-

Chromatography: MIDA boronates are highly stable on silica. Elute with Et₂O/MeOH or EtOAc.

Yield Expectation: 75–85% as a white/off-white crystalline solid.

Protocol 3: Potassium Trifluoroborate ( )

Best For: Long-term archiving, air-stable weighing, and aqueous coupling conditions.

Mechanism & Rationale

Treating the boronic acid with KHF₂ replaces the hydroxyls with fluorides. The resulting salt is an ionic solid.

-

Stability: The B-F bond is exceptionally strong. The saturation of the coordination sphere (

) prevents oxidation. -

Safety Note: KHF₂ is corrosive and etches glass. Use plasticware (polypropylene) for the reaction vessel.

Experimental Protocol

Reagents:

-

3-Ethyl-4-fluorophenylboronic acid (1.0 equiv)

-

Potassium bifluoride (KHF₂) (3.0 equiv)[4]

-

Solvent: Methanol (MeOH) / Water (H₂O) (3:1 ratio)

Steps:

-

Dissolution: In a polypropylene flask, dissolve the boronic acid in MeOH.

-

Addition: Dissolve KHF₂ in the minimum amount of water and add it dropwise to the boronic acid solution.

-

Reaction: Stir vigorously at room temperature for 2–4 hours. A white precipitate (the product) typically begins to form.

-

Concentration: Remove the MeOH under reduced pressure (rotary evaporator). Do not evaporate to complete dryness; leave a wet slurry.

-

Crystallization: Cool the slurry in an ice bath.

-

Filtration: Filter the solid and wash with minimal ice-cold water (to remove excess KHF₂) followed by cold acetone or Et₂O (to remove organic impurities).

-

Drying: Dry the white solid under high vacuum overnight.

Yield Expectation: >85% as a free-flowing white powder.

Comparative Data Summary

| Feature | Free Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate ( |

| Hybridization | ||||

| Silica Stability | Poor (Streaks) | Moderate (Hydrolyzes) | Excellent | N/A (Insoluble in org. solv.) |

| Atom Economy | 100% | Low (C6H12 loss) | Low (Ligand heavy) | High |

| Reactivity | High (Protodeboronation risk) | Ready for Coupling | Inert (Requires hydrolysis) | Inert (Slow release) |

| Storage | Hygroscopic | Stable Oil/Solid | Indefinite Solid | Indefinite Solid |

Reaction Pathway Visualization

The following diagram illustrates the transformation pathways and the "Slow Release" mechanism utilized in cross-coupling.

Figure 2: Interconversion of boronic acid derivatives.[1][2][5] Note that MIDA and BF3K species must hydrolyze back to the boronic acid (or a hydroxy-borate species) to participate in the transmetalation step of the Suzuki catalytic cycle.

References

-

Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717.

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

-

Uno, B. E., et al. (2021). "A General and Efficient Method for the Synthesis of MIDA Boronates." Organic Syntheses, 98, 258-276. (Describing the MIDA Anhydride method).

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Ethyl-4-fluorophenylboronic Acid

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)